Superior KOR Binding Affinity and Subtype Selectivity
KOR agonist 1 demonstrates a 270-fold selectivity for KOR over the mu-opioid receptor (MOR), based on a binding affinity ratio of Ki(KOR) = 3.9 nM versus Ki(MOR) = 1053 nM [1]. In a direct comparison with the widely used KOR agonist (-)-U-50488, which exhibits a Kd(MOR)/Kd(KOR) ratio of 195 (Kd(MOR)=430 nM, Kd(KOR)=2.2 nM) [2], KOR agonist 1 provides a 38% improvement in MOR selectivity ratio (270 vs 195). Furthermore, its selectivity for KOR over the delta-opioid receptor (DOR) is 1075-fold (Ki(DOR)=4196 nM) [1].
| Evidence Dimension | Receptor Binding Selectivity Ratio (MOR/KOR) |
|---|---|
| Target Compound Data | MOR/KOR Ki ratio = 270 |
| Comparator Or Baseline | (-)-U-50488: MOR/KOR Kd ratio = 195 |
| Quantified Difference | 38% higher MOR selectivity ratio |
| Conditions | Radioligand binding assays: KOR agonist 1 Ki values determined using [3H]U-69,593 in membranes from CHO cells stably expressing human KOR; (-)-U-50488 Kd values determined using [3H]U-69,593 in similar recombinant systems. |
Why This Matters
Enhanced KOR-over-MOR selectivity is a critical procurement criterion for studies aiming to minimize confounding mu-opioid-mediated effects (e.g., respiratory depression, reward, dependence) while interrogating kappa-specific pathways.
- [1] Li Z, Ye RF, He Q, Lu JJ, Sun Y, Sun X, et al. Discovery of an Ortho-Substituted N‑Cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaine Derivative as a Selective and Potent Kappa Opioid Receptor Agonist with Subsided Sedative Effect. J Med Chem. 2024 May 9;67(9):7112-7129. View Source
- [2] MedChemExpress. (-)-U-50488 hydrochloride - Product Datasheet. View Source
